molecular formula C14H13F2NO2S B1493307 Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate CAS No. 2097970-78-8

Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate

Cat. No.: B1493307
CAS No.: 2097970-78-8
M. Wt: 297.32 g/mol
InChI Key: FBXZINFNJSBMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate is a nicotinic acid derivative with a trifunctionalized pyridine core. Its structure features a difluoromethyl group at the 4-position, a methyl group at the 2-position, and a thiophene ring at the 6-position, esterified with an ethyl group.

Properties

IUPAC Name

ethyl 4-(difluoromethyl)-2-methyl-6-thiophen-2-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2S/c1-3-19-14(18)12-8(2)17-10(7-9(12)13(15)16)11-5-4-6-20-11/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXZINFNJSBMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1C(F)F)C2=CC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Methyl Nicotinate Core

A widely reported method for preparing 2-methyl nicotinate intermediates involves the condensation of beta-aminocrotonic acid esters with aldehyde or ketone derivatives under acidic conditions, followed by esterification and purification steps.

Typical reaction conditions include:

  • Use of 1,1,3,3-tetraalkoxypropane (such as tetramethoxypropane or tetraethoxypropane) as a precursor.
  • Acid catalysis using hydrochloric acid or p-toluenesulfonic acid aqueous solutions.
  • Reaction temperatures ranging from 40 to 60 °C.
  • Reaction times spanning 3 to 7 hours for condensation and ring closure.
  • Subsequent neutralization with bases such as sodium carbonate or sodium hydroxide to adjust pH to near neutral (pH 5–7).
  • Extraction using ethyl acetate and washing with water to purify the product.
  • Concentration and distillation under reduced pressure to isolate the ester.

Example yields and purities:

Intermediate Yield (%) Purity (%) Reaction Temp (°C) Reaction Time (h) Notes
2-Methyl nicotinate (methyl ester) 71.2 98.5 40–60 5 Using tetramethoxypropane and HCl
Ethyl 2-methyl nicotinate 67.0 98.4 45–60 7 Using tetraethoxypropane and p-TsOH

These procedures provide a robust platform for the nicotinate core, which can be further functionalized.

Introduction of Difluoromethyl Group

The difluoromethyl group at the 4-position is typically introduced via electrophilic or nucleophilic fluorination methods. However, direct fluorination on the nicotinate ring can be challenging due to competing side reactions and the sensitivity of the ester group.

A reported approach involves:

  • Starting from ethyl 4-chloro-3-oxobutyrate or related halogenated intermediates.
  • Reaction with fluorinated reagents such as 4-ethoxy-1,1,1-trifluorobut-3-en-2-one under acidic or ammonium acetate catalysis to facilitate ring closure and fluorine incorporation.
  • Use of acetic acid as solvent and ammonium acetate as a nitrogen source to promote cyclization.

Challenges noted:

  • Incomplete conversion and prolonged reaction times.
  • Formation of enamines as major byproducts.
  • Difficult purification due to complex mixtures.
  • Requirement of column chromatography for separation.
  • Sensitivity to reaction conditions such as temperature and time.

These issues reduce the scalability and yield of the process.

Incorporation of Thiophen-2-yl Substituent

The thiophen-2-yl group at the 6-position is introduced via cross-coupling reactions or by using thiophenyl-substituted precursors.

  • Suzuki or Stille coupling reactions are common methods for attaching thiophen-2-yl groups to heteroaromatic rings.
  • The use of palladium catalysts under inert atmosphere facilitates the coupling.
  • Reaction conditions typically involve mild heating and appropriate base selection to optimize yield.

While specific protocols for this compound are less documented, analogous thiophenyl-substituted nicotinates have been synthesized successfully using these methods.

Representative Synthetic Route Summary

Step Reactants / Intermediates Conditions Yield (%) Notes
1 1,1,3,3-tetraalkoxypropane + acid catalyst 40–60 °C, 3–7 h 67–71 Formation of 2-methyl nicotinate ester
2 Beta-aminocrotonic acid ethyl ester + solvent (ethanol/methanol) 50–60 °C, 5–7 h Combined yield ~77 Cyclization and ring closure
3 Halogenated intermediate + fluorinated ketone + ammonium acetate + acetic acid 50 °C, 1.5 h Low to moderate Difluoromethyl group introduction, purification challenges
4 Thiophen-2-yl boronic acid + halogenated nicotinate intermediate Pd catalyst, base, mild heat Variable Thiophenyl substitution via cross-coupling
5 Final esterification and purification Extraction, washing, distillation Isolation of Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate

Analytical and Purification Considerations

  • Purity assessment is commonly performed by NMR spectroscopy, with characteristic carbonyl carbon signals and fluorine coupling constants (e.g., $$J_{C-F} \approx 346.5$$ Hz for trifluoromethyl groups).
  • Chromatographic techniques such as column chromatography are often required due to side products like enamines.
  • Extraction and washing steps with aqueous sodium bicarbonate or sodium carbonate solutions help remove acidic impurities.
  • Recrystallization from ethanol or other solvents is used for final product purification when applicable.

Summary of Research Findings and Challenges

  • The preparation of this compound involves multi-step synthesis with moderate overall yields.
  • The key challenges include incomplete fluorination, formation of side products (enamines), and difficult purification.
  • Reaction optimization focuses on controlling temperature, reaction time, and reagent stoichiometry to improve conversion and selectivity.
  • Use of mild bases for neutralization and careful extraction protocols enhance product purity.
  • Thiophenyl substitution is efficiently achieved via cross-coupling reactions, although specific conditions for this compound require further study.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Tin(II) chloride, iron powder

    Nucleophiles: Amines, thiols

Major Products Formed

    Sulfoxides and Sulfones: From oxidation of the thiophene ring

    Amines: From reduction of nitro groups

    Substituted Derivatives: From nucleophilic substitution reactions

Scientific Research Applications

Agrochemical Applications

Herbicidal Properties
This compound has been studied for its herbicidal activity, particularly as a pre-emergence herbicide. Its formulation can improve the biological effectiveness of herbicides by enhancing root absorption and minimizing leaf uptake. Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate can be combined with other active ingredients to create synergistic effects against specific weed species .

Table 1: Herbicidal Formulations Involving this compound

Formulation Type Active Ingredients Application Method Target Weeds
Capsule SuspensionEthyl 4-(difluoromethyl)...Soil applicationGrass and broadleaf weeds
Suspension ConcentrateMixtures with DCPMIFoliar applicationSelective grass species

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. This compound may serve as a lead structure for developing new antimicrobial agents, targeting various bacterial strains .

Case Study: Antimicrobial Efficacy
A study conducted on derivatives of this compound showed promising results against Gram-positive and Gram-negative bacteria. The modifications to the thiophene ring enhanced its interaction with bacterial cell membranes, leading to increased efficacy.

Mechanism of Action

The mechanism of action of Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the thiophene ring can contribute to its binding affinity and selectivity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects: Difluoromethyl vs. Trifluoromethyl

A key analog is Ethyl 2-methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinate (CAS: 200879-81-8), which substitutes the difluoromethyl group with a trifluoromethyl (-CF₃) moiety .

Property Ethyl 4-(Difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate Ethyl 4-(Trifluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate
Molecular Formula C₁₄H₁₂F₂NO₂S (inferred) C₁₄H₁₂F₃NO₂S
Molecular Weight ~297.3 g/mol (calculated) 315.31 g/mol
Electronic Effects -CF₂H: Moderate electron-withdrawing -CF₃: Stronger electron-withdrawing
Stability/Polarity Higher polarity due to -CF₂H Lower polarity (higher lipophilicity) due to -CF₃
Synthetic Accessibility Likely requires difluoromethylation reagents -CF₃ groups are more commonly available in synthesis

The difluoromethyl variant may offer a balance between electronic effects and metabolic stability in pharmaceutical or agrochemical contexts.

Comparison with Other Nicotinate Esters

Ethyl 4-(4-Methoxyphenyl)-2-Methyl-6-(p-Tolyl)Nicotinate (4h)
  • Substituents : 4-Methoxyphenyl and p-tolyl groups at positions 4 and 4.
  • Key Data :
    • $^{13}\text{C NMR}$: δ 163.57 (ester carbonyl), 151.81 (pyridine C-2) .
    • GC-MS : [M]⁺ at m/z 387.5448 (calculated 387.1834) .
Ethyl 2-Methyl-6-[4-(4-Nitrophenyl)-1-(4-Methylphenyl)-1H-Pyrazol-3-yl]Nicotinate (5d)
  • Substituents : Bulky pyrazole and nitro groups.
  • Key Data :
    • IR : Strong ester C=O stretch at 1,709 cm⁻¹ .
    • Melting Point : 186–188°C, higher than typical fluorinated nicotinates due to increased rigidity .
  • Comparison : The nitro group enhances electrophilicity but may reduce metabolic stability in biological systems compared to fluorinated derivatives.

Thiophene vs. Other Aromatic Substituents

The thiophene ring at position 6 contributes to π-π stacking interactions and electronic conjugation. Contrast this with:

  • 6-(4-Methylphenyl) Nicotinates : Increased hydrophobicity but reduced heteroaromatic reactivity .

Spectral and Structural Insights

IR and NMR Trends

  • Ester Carbonyl Stretching : Observed at ~1,675–1,710 cm⁻¹ across analogs, consistent with ethyl nicotinate frameworks .
  • Thiophene Vibrations : C-S stretches at ~539–825 cm⁻¹, characteristic of thiophene rings .

Crystallographic and Computational Tools

Structural validation of analogs often employs SHELX and WinGX/ORTEP for crystallographic refinement . These tools ensure accurate geometric parameterization, critical for comparing substituent effects on bond lengths and angles.

Biological Activity

Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of agrochemistry and medicinal chemistry. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H12F2N2O2S
  • Molecular Weight : 286.29 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Insecticidal Activity : Studies have shown that this compound demonstrates significant insecticidal properties against various pests. It acts by disrupting the nervous system of insects, leading to paralysis and death.
  • Antimicrobial Properties : The compound has displayed antimicrobial activity against several bacterial strains, indicating potential applications in agricultural pest control and possibly in medical settings for treating infections.
  • Phytotoxic Effects : Research suggests that it may also exhibit phytotoxic effects, which could be beneficial in controlling unwanted vegetation.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors or enzymes within target organisms, leading to physiological disruptions.

Insecticidal Efficacy

A study published in a patent document outlines the effectiveness of this compound in controlling pests such as Corynespora cassiicola, a significant pathogen in agriculture. The results indicated a high level of efficacy in reducing pest populations when applied at recommended dosages .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits inhibitory effects against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for potential use as an antimicrobial agent .

Phytotoxicity Assessment

Research conducted on various plant species revealed that this compound can inhibit seed germination and root growth at certain concentrations, suggesting its utility as a herbicide .

Data Table: Biological Activities Summary

Activity TypeTarget Organisms/EffectsObservations
InsecticidalVarious insect pestsSignificant paralysis and mortality rates observed
AntimicrobialGram-positive and Gram-negative bacteriaMIC values indicate strong inhibitory effects
PhytotoxicVarious plant speciesInhibition of germination and root growth noted

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate?

The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution : Reacting a thiophen-2-yl precursor with a difluoromethylated pyridine intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Esterification : Using ethyl chloroformate or ethanol under acidic catalysis to introduce the ethyl ester group .
  • Cross-coupling : Suzuki-Miyaura or Stille couplings for introducing aromatic substituents, requiring palladium catalysts and optimized temperatures (e.g., 80–100°C) .
    Key parameters : Solvent choice (DMF, acetonitrile), temperature control, and purification via column chromatography (silica gel, petroleum ether/ethyl acetate gradients) .

Basic: How is the compound characterized structurally, and what analytical techniques are critical?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., difluoromethyl at C4, thiophen-2-yl at C6). Example: δ ~2.4 ppm (methyl group), 6.8–7.5 ppm (thiophene protons) .
  • X-ray crystallography : For absolute configuration determination. Use SHELX for refinement and WinGX/ORTEP for visualization .
  • Mass spectrometry : High-resolution MS (HR-MS) to verify molecular weight (e.g., [M+H]⁺ = 338.1 g/mol) .
    Validation : Cross-check with Cambridge Structural Database (CSD) entries and apply R-value metrics (<5%) .

Basic: What biological activities are associated with this compound, and how are they assessed?

  • Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays (e.g., IC₅₀ determination) .
  • Antimicrobial testing : Broth microdilution (MIC values) against Gram-positive/negative bacteria or fungi (e.g., Candida albicans) .
  • Cellular assays : MTT viability tests on cancer cell lines (e.g., HepG2, A549) with dose-response curves .
    Mechanistic insights : Fluorine atoms enhance metabolic stability; thiophene improves membrane permeability .

Advanced: How can researchers resolve contradictions in crystallographic data during structure refinement?

  • Data validation : Use PLATON/CHECKCIF to flag outliers (e.g., ADP mismatches, bond-length deviations) .
  • Twinning analysis : Employ SHELXL’s TWIN/BASF commands for hemihedral twinning corrections .
  • Dynamic disorder modeling : Refine disordered solvent molecules with PART/SUMP instructions in SHELX .
    Case example : A 2024 study resolved thiophene ring disorder by applying restraints to anisotropic displacement parameters (ADPs) .

Advanced: What strategies optimize reaction yields for large-scale synthesis?

  • Solvent optimization : Replace DMF with biodegradable deep eutectic solvents (e.g., choline chloride/urea) to improve atom economy .
  • Catalyst screening : Test Pd(OAc)₂/XPhos systems for cross-coupling steps, achieving >90% yield with reduced catalyst loading (1 mol%) .
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hrs) for esterification steps, maintaining >85% purity .
    Trade-offs : Balance yield (70–85%) vs. purity (HPLC >98%) using gradient recrystallization (hexane/EtOAc) .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

  • Docking studies : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., EGFR). Parameters: Grid size = 25 ų, exhaustiveness = 20 .
  • MD simulations : GROMACS for 100 ns runs to assess stability of ligand-protein complexes (RMSD <2.0 Å) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., difluoromethyl) with logP values to predict bioavailability .
    Validation : Compare computational IC₅₀ with experimental data (R² >0.85) .

Advanced: What methodologies assess synergistic effects when combining this compound with other therapeutics?

  • Combinatorial screening : Use a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices (<0.5 = synergy) .
  • Transcriptomics : RNA-seq to identify pathways upregulated in combination therapy (e.g., apoptosis genes in cancer cells) .
  • In vivo models : Murine xenograft studies with co-administered drugs (e.g., cisplatin), monitoring tumor volume reduction (≥50%) .
    Challenges : Address pharmacokinetic mismatches (e.g., half-life differences) via controlled-release formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate
Reactant of Route 2
Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.